Phyllanthin Phyllanthin Phyllanthin is a lignan.
Phyllanthin is a natural product found in Phyllanthus amarus, Phyllanthus urinaria, and other organisms with data available.
See also: Phyllanthus amarus top (part of).
Brand Name: Vulcanchem
CAS No.: 10351-88-9
VCID: VC21335064
InChI: InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
SMILES:
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol

Phyllanthin

CAS No.: 10351-88-9

VCID: VC21335064

Molecular Formula: C24H34O6

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Phyllanthin - 10351-88-9

Description

Phyllanthin is a lignan compound found predominantly in plants of the Phyllanthus genus, particularly in Phyllanthus amarus and Phyllanthus urinaria. It is known for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, immunomodulatory, nephroprotective, and anticancer activities . This compound has been extensively studied for its potential therapeutic applications, and its chemical structure is characterized by a diaryl butane type lignan linked through C8–C8' of phenyl propanoid units .

Pharmacological Activities

Phyllanthin has been shown to possess a range of pharmacological activities:

  • Hepatoprotective and Antifibrotic Effects: It is known to protect the liver from damage and reduce fibrosis .

  • Anti-inflammatory and Immunomodulatory Effects: Phyllanthin can modulate immune responses by inhibiting lymphocyte proliferation and cytokine production .

  • Anticancer Properties: Studies suggest potential anticancer activities, although more research is needed to fully understand its mechanisms .

  • Nephroprotective Effects: It may help protect the kidneys from damage .

Pharmacokinetics

Pharmacokinetic studies in rats have shown that phyllanthin is not widely distributed in tissues after intravenous administration, with a small volume of distribution (Vd) of approximately 0.20 L/kg. It is cleared slowly from the body .

Quantitative Determination

High-performance thin-layer chromatography (HPTLC) is a common method for quantifying phyllanthin in plant extracts. This method has been validated with a high recovery rate of 98.5% and a correlation coefficient of 0.985 for linearity over a concentration range of 2–12 µg per spot .

MethodDescriptionRecovery RateLinearity Range
HPTLCQuantification of phyllanthin in plant extracts98.5%2–12 µg per spot

Research Findings and Applications

Recent studies have highlighted phyllanthin's potential in managing metabolic disorders. For instance, it has been shown to protect against high-fat diet-induced metabolic disturbances in mice by reducing weight gain, adiposity, and serum lipid disturbances . Additionally, phyllanthin enhances glucose clearance and alleviates insulin resistance, making it a promising nutraceutical for metabolic health .

Phyllanthin is also being explored for its role in enhancing the yield of bioactive compounds through biotechnological methods. Techniques such as immobilization using calcium alginate have been used to increase phyllanthin production in plant cells, with treatments like silver nitrate and cinnamic acid showing significant effects .

CAS No. 10351-88-9
Product Name Phyllanthin
Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
IUPAC Name 4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene
Standard InChI InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
Standard InChIKey KFLQGJQSLUYUBF-WOJBJXKFSA-N
Isomeric SMILES COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC
Canonical SMILES COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC
Synonyms (6S,10R,11aR,11bS)-9,10,11,11a-Tetrahydro-10-methoxy-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one; (4b)-4-Methoxysecurinan-11-one; (-)-Phyllanthine
Reference Horii, Z., et al., Chem. Pharm. Bull., 20, 1768 (1972)
Rognan, D., et al., J. Med. Chem., 35, 1969 (1992)
Weenen, H., et al., Planta Med., 56, 371
PubChem Compound 358901
Last Modified Aug 15 2023

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